molecular formula C12H20O2 B103746 Isobornyl acetate CAS No. 17283-45-3

Isobornyl acetate

Cat. No.: B103746
CAS No.: 17283-45-3
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-FOGDFJRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pichtosin is a natural product found in Lindera aggregata, Santolina villosa, and other organisms with data available.

Mechanism of Action

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.

Properties

CAS No.

17283-45-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1

InChI Key

KGEKLUUHTZCSIP-FOGDFJRCSA-N

SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

boiling_point

220-224 °C

Color/Form

Colorless to very pale straw-colored liquid

density

0.978 at °C
0.979-0.984

flash_point

190 °F (88 °C) /closed cup/

Key on ui other cas no.

125-12-2

physical_description

Liquid
Colourless to very pale straw coloured liquid;  Camphoraceous, piney, balsamic aroma

shelf_life

Stable under recommended storage conditions.

solubility

In water 9.721 mg/L at 25 °C (est)
Insoluble in water
Soluble in most fixed oils and in mineral oil
Soluble in alcohol, fixed oils;  slightly soluble in propylene glycol
In 70% alcohol, 1:3;  slightly soluble in propylene glycol;  insoluble in glycerin
Soluble in most fixed oils;  Slightly soluble in propylene glycol;  Insoluble in water, glycerin
Soluble (in ethanol)

Synonyms

isobornyl acetate
pichtosin

vapor_pressure

0.107 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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